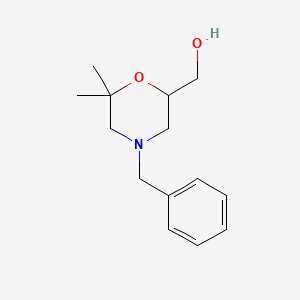

4-(Benzyloxy)naphthalene-2-carbaldehyde

Übersicht

Beschreibung

4-(Benzyloxy)naphthalene-2-carbaldehyde is a chemical compound with the molecular formula C18H14O2 . It has a molecular weight of 262.31 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14O2/c19-12-15-10-16-8-4-5-9-17 (16)18 (11-15)20-13-14-6-2-1-3-7-14/h1-12H,13H2 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 262.31 .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Approaches and Derivatives

Synthesis of Naphthopyranoisoxazoles and Naphthopyranoisoxazolines : A study by Liaskopoulos et al. (2008) introduced a novel synthesis pathway for naphthopyranoisoxazoles and naphthopyranoisoxazolines from 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes, employing oxidation processes. These compounds represent a significant advancement in the synthesis of naphthalene derivatives, indicating potential applications in organic synthesis and material science (Liaskopoulos et al., 2008).

Creation of 2-Benzazepino[4,5-a]naphthalene Derivatives : Novák et al. (2010) developed an efficient method for synthesizing new 2-benzazepino[4,5-a]naphthalene derivatives via 1,7-electrocyclisation of nonstabilised azomethine ylides derived from naphthalene-2-carbaldehyde derivatives. This research opens up new avenues for the synthesis of complex naphthalene structures with potential applications in pharmaceuticals and material sciences (Novák et al., 2010).

Catalysis and Material Science Applications

Electrocatalytic Reduction of Proton : Zhong et al. (2017) explored diiron hexacarbonyl complexes with a naphthalene-1,8-bis(thiolate) skeleton, focusing on their electrochemistry and electrocatalytic reduction of protons. The study highlights the influence of peripheral functional groups on the complexes' electrochemical behaviors, suggesting their potential use in catalysis and energy conversion applications (Zhong et al., 2017).

Luminescent Lanthanide Complexes : Kim et al. (2006) investigated the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, demonstrating effective energy-transfer pathways in luminescent lanthanide complexes. This study provides insights into the design and application of luminescent materials based on naphthalene derivatives (Kim et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling the compound .

Wirkmechanismus

Target of Action

It’s known that benzylic compounds often react at the benzylic position , which could suggest potential targets.

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 or sn2 pathway . The specific pathway depends on the degree of substitution at the benzylic position .

Biochemical Pathways

It’s known that benzylic compounds can participate in various reactions, potentially affecting multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)naphthalene-2-carbaldehyde . These factors could include pH, temperature, and the presence of other compounds.

Eigenschaften

IUPAC Name |

4-phenylmethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQRGAYGWFPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

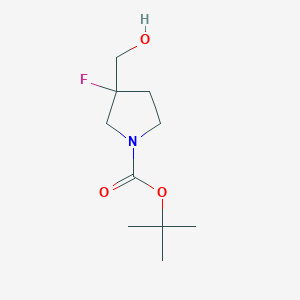

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B1377014.png)

![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)